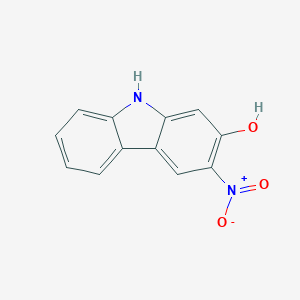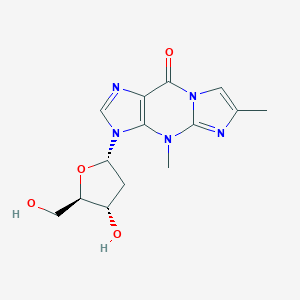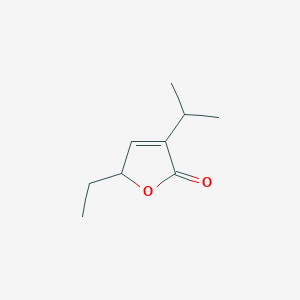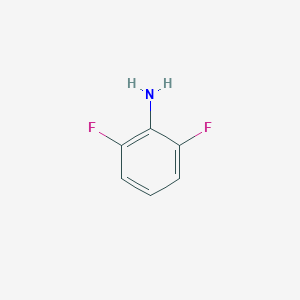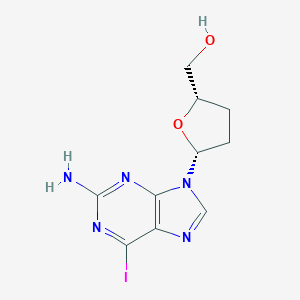
2-Amino-6-iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine, also known as 2-AI-2'-deoxyguanosine, is a modified nucleoside that has been studied extensively for its potential use in scientific research. This compound is a derivative of the naturally occurring nucleoside, 2'-deoxyguanosine, which is a building block of DNA. The modification of this nucleoside has been shown to have significant effects on its biochemical and physiological properties, making it a valuable tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of 2-Amino-6-iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine'-deoxyguanosine involves its incorporation into DNA during replication. Once incorporated, the modified nucleoside can cause stalling of DNA polymerases, leading to the accumulation of DNA damage. This damage can then activate DNA repair pathways, allowing researchers to study these processes in more detail.
Biochemical And Physiological Effects
The incorporation of 2-Amino-6-iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine'-deoxyguanosine into DNA can have significant effects on the biochemical and physiological properties of the resulting DNA strands. Studies have shown that the modified nucleoside can cause changes in DNA structure, stability, and flexibility, which can affect the interactions between DNA and other molecules. Additionally, the modified nucleoside can affect the recognition and binding of DNA by proteins, leading to changes in gene expression and cellular function.
Advantages And Limitations For Lab Experiments
One major advantage of using 2-Amino-6-iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine'-deoxyguanosine in lab experiments is its ability to selectively inhibit DNA polymerases, allowing researchers to study DNA replication and repair mechanisms in more detail. Additionally, the modification of the nucleoside can lead to changes in DNA structure and function, providing a valuable tool for studying the interactions between DNA and other molecules.
However, there are also limitations to the use of 2-Amino-6-iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine'-deoxyguanosine in lab experiments. One major limitation is the potential for off-target effects, as the modified nucleoside can affect the recognition and binding of DNA by proteins. Additionally, the synthesis of the compound can be challenging and time-consuming, limiting its availability for use in experiments.
Future Directions
There are several future directions for research involving 2-Amino-6-iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine'-deoxyguanosine. One area of interest is the development of new synthesis methods that are more efficient and scalable, allowing for larger quantities of the compound to be produced. Additionally, researchers are interested in exploring the potential of the modified nucleoside as a tool for studying DNA repair pathways in cancer cells, as these pathways are often dysregulated in cancer and can be targeted for therapy. Finally, there is interest in exploring the potential of 2-Amino-6-iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine'-deoxyguanosine as a therapeutic agent for the treatment of viral infections, as the modified nucleoside has been shown to inhibit the activity of viral DNA polymerases.
Synthesis Methods
The synthesis of 2-Amino-6-iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine'-deoxyguanosine involves multiple steps, starting with the protection of the 2'-hydroxyl group of 2'-deoxyguanosine. This is followed by the selective iodination of the 6-position of the purine ring, using iodine and silver nitrate. The resulting compound is then treated with trimethylsilyl trifluoromethanesulfonate to remove the 2'-hydroxyl protecting group, and the 9-position of the purine ring is then glycosylated with 2,3-dideoxyribose to form the final product.
Scientific Research Applications
2-Amino-6-iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine'-deoxyguanosine has been used extensively in scientific research as a tool to study DNA replication and repair mechanisms. It has been shown to inhibit the activity of DNA polymerases, which are enzymes that are responsible for synthesizing new DNA strands during replication. This inhibition can lead to the accumulation of DNA damage and the activation of DNA repair pathways, allowing researchers to study these processes in more detail.
properties
CAS RN |
132194-23-1 |
|---|---|
Product Name |
2-Amino-6-iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine |
Molecular Formula |
C10H12IN5O2 |
Molecular Weight |
361.14 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-amino-6-iodopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12IN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChI Key |
LRYGVWUIZTVFRQ-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3I)N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3I)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3I)N |
Other CAS RN |
132194-23-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



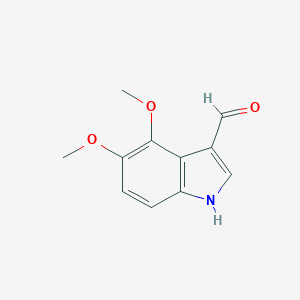
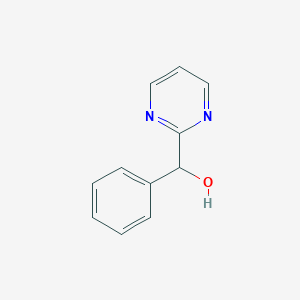
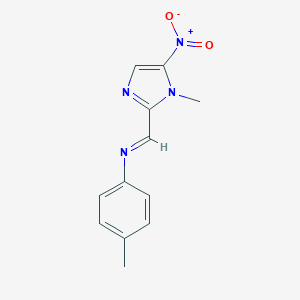
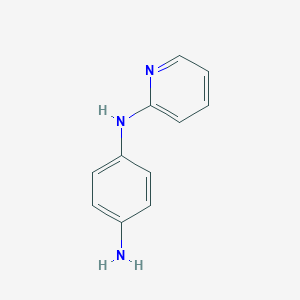
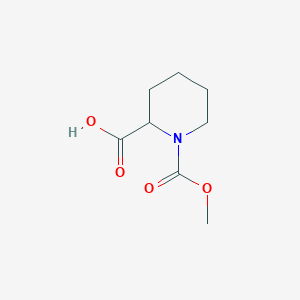
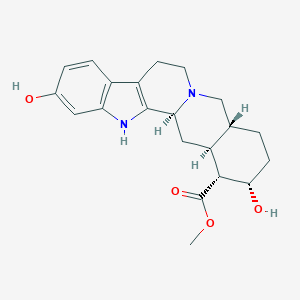
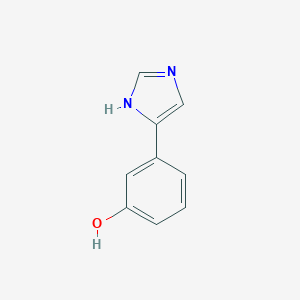
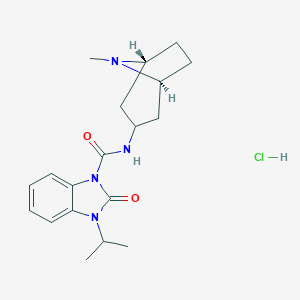
![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
